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molecular formula C10H11NO2 B115982 (S)-(+)-Methyl indoline-2-carboxylate CAS No. 141410-06-2

(S)-(+)-Methyl indoline-2-carboxylate

Cat. No. B115982
M. Wt: 177.2 g/mol
InChI Key: URORFKDEPJFPOV-VIFPVBQESA-N
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Patent
US05247090

Procedure details

Magnesium turnings (6.449 g) are added to a suspension of ethyl indole-2-carboxylate (I, Aldrich, 25.083 g) in methanol (freshly opened, HPLC grade, 350 ml). The mixture is stirred at 24° for 10 minutes, then placed in an ice bath. After stirring for 15 minutes in the ice bath, there is much gas evolution and the temperature rises to 35° but then subsides to 0° within one hour. After stirring for another two hours at 0°, cold hydrochloric acid (3N, 250 ml) is added slowly. The mixture turns to a gel. The gel is then treated with ammonium hydroxide (3N, 250 ml). Upon adding methylene chloride to the gel, it forms an inseparable suspension. The crude mixture is made acidic (pH 1) with aqueous sodium bisulfate (10%) then made alkaline (pH 8-9) with ammonium hydroxide (3N). This mixture is then extracted with methylene chloride. The combined organic layers are dried over magnesium sulfate and concentrated to provide a mixture of an oil with some solid. From this mixture an off white solid is obtained by washing the mixture with ethyl acetate/hexane (25/75). A small sample (620 mg) of the recovered oil is purified by passing it over a silica column (20.5×2.5 cm, 40-63 μ). The column is eluted with ethyl acetate/hexane (1/3, 11; 1/1, 0.51) collecting 25 ml fractions. The appropriate fractions are pooled and concentrated to give the title compound, NMR (CDCl3, 300 MHz) 7.04, 6.71, 4.46, 4.37, 3.74 and 3.35 δ; CMR (CDCl3, 75.47 MHz) 33.69, 52.42, 59.81, 110.05, 119.48, 124.45, 126.63, 127.67, 150.03 and 174.62 δ; IR (CHCl3) 3480, 3390, 2970, 1730, 1605, 1480, 1460, 1430 and 1200 cm-1 ; MS (m/e) 177, 147, 129, 119, 118, 117, 91, 86, 84 and 49, exact mass calcd for C10H11NO2 (177.0790), found 177.0789; TLC (ethyl acetate/hexane, 1/1) Rf =0.55 (UV).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.449 g
Type
reactant
Reaction Step Two
Quantity
25.083 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Mg].[NH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:11]([O:13][CH2:14]C)=[O:12].Cl.[OH-].[NH4+].S(=O)(=O)(O)[O-].[Na+]>CO.C(Cl)Cl>[NH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]1[C:11]([O:13][CH3:14])=[O:12] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.449 g
Type
reactant
Smiles
[Mg]
Name
Quantity
25.083 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Six
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)(=O)=O.[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at 24° for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in an ice bath
CUSTOM
Type
CUSTOM
Details
rises to 35°
WAIT
Type
WAIT
Details
subsides to 0° within one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring for another two hours at 0°
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
This mixture is then extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide
ADDITION
Type
ADDITION
Details
a mixture of an oil with some solid
CUSTOM
Type
CUSTOM
Details
From this mixture an off white solid is obtained
WASH
Type
WASH
Details
by washing the mixture with ethyl acetate/hexane (25/75)
CUSTOM
Type
CUSTOM
Details
A small sample (620 mg) of the recovered oil is purified
WASH
Type
WASH
Details
The column is eluted with ethyl acetate/hexane (1/3, 11; 1/1, 0.51)
CUSTOM
Type
CUSTOM
Details
collecting 25 ml fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1C(CC2=CC=CC=C12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05247090

Procedure details

Magnesium turnings (6.449 g) are added to a suspension of ethyl indole-2-carboxylate (I, Aldrich, 25.083 g) in methanol (freshly opened, HPLC grade, 350 ml). The mixture is stirred at 24° for 10 minutes, then placed in an ice bath. After stirring for 15 minutes in the ice bath, there is much gas evolution and the temperature rises to 35° but then subsides to 0° within one hour. After stirring for another two hours at 0°, cold hydrochloric acid (3N, 250 ml) is added slowly. The mixture turns to a gel. The gel is then treated with ammonium hydroxide (3N, 250 ml). Upon adding methylene chloride to the gel, it forms an inseparable suspension. The crude mixture is made acidic (pH 1) with aqueous sodium bisulfate (10%) then made alkaline (pH 8-9) with ammonium hydroxide (3N). This mixture is then extracted with methylene chloride. The combined organic layers are dried over magnesium sulfate and concentrated to provide a mixture of an oil with some solid. From this mixture an off white solid is obtained by washing the mixture with ethyl acetate/hexane (25/75). A small sample (620 mg) of the recovered oil is purified by passing it over a silica column (20.5×2.5 cm, 40-63 μ). The column is eluted with ethyl acetate/hexane (1/3, 11; 1/1, 0.51) collecting 25 ml fractions. The appropriate fractions are pooled and concentrated to give the title compound, NMR (CDCl3, 300 MHz) 7.04, 6.71, 4.46, 4.37, 3.74 and 3.35 δ; CMR (CDCl3, 75.47 MHz) 33.69, 52.42, 59.81, 110.05, 119.48, 124.45, 126.63, 127.67, 150.03 and 174.62 δ; IR (CHCl3) 3480, 3390, 2970, 1730, 1605, 1480, 1460, 1430 and 1200 cm-1 ; MS (m/e) 177, 147, 129, 119, 118, 117, 91, 86, 84 and 49, exact mass calcd for C10H11NO2 (177.0790), found 177.0789; TLC (ethyl acetate/hexane, 1/1) Rf =0.55 (UV).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.449 g
Type
reactant
Reaction Step Two
Quantity
25.083 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Mg].[NH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:11]([O:13][CH2:14]C)=[O:12].Cl.[OH-].[NH4+].S(=O)(=O)(O)[O-].[Na+]>CO.C(Cl)Cl>[NH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]1[C:11]([O:13][CH3:14])=[O:12] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.449 g
Type
reactant
Smiles
[Mg]
Name
Quantity
25.083 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Six
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)(=O)=O.[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at 24° for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in an ice bath
CUSTOM
Type
CUSTOM
Details
rises to 35°
WAIT
Type
WAIT
Details
subsides to 0° within one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring for another two hours at 0°
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
This mixture is then extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide
ADDITION
Type
ADDITION
Details
a mixture of an oil with some solid
CUSTOM
Type
CUSTOM
Details
From this mixture an off white solid is obtained
WASH
Type
WASH
Details
by washing the mixture with ethyl acetate/hexane (25/75)
CUSTOM
Type
CUSTOM
Details
A small sample (620 mg) of the recovered oil is purified
WASH
Type
WASH
Details
The column is eluted with ethyl acetate/hexane (1/3, 11; 1/1, 0.51)
CUSTOM
Type
CUSTOM
Details
collecting 25 ml fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1C(CC2=CC=CC=C12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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